2-((4-chlorophenyl)thio)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide
Overview
Description
Novel activator of the antioxidant defense response, inducing heme oxygenase-1 and protecting human iPSC-derived cardiomyocytes from oxidative stress
CP-312 is an activator of the antioxidant defense response. It acts by inducing heme oxygenase-1 and protecting human iPSC-derived cardiomyocytes from oxidative stress.
Mechanism of Action
Target of Action
The primary target of CP-312 is Heme Oxygenase-1 (HO-1) . HO-1 is a crucial enzyme in the antioxidant response network and has been strongly correlated with the protection of cardiomyocytes from oxidative stress .
Mode of Action
CP-312 interacts with its target, HO-1, by inducing its robust upregulation . This interaction leads to the activation of the antioxidant defense response, which is essential for protecting cardiomyocytes from oxidative stress .
Biochemical Pathways
The key biochemical pathway affected by CP-312 is the antioxidant response network . The compound’s interaction with HO-1 leads to the upregulation of this enzyme, which in turn activates the antioxidant defense response. This response is crucial for protecting cardiomyocytes from oxidative stress, a common cause of damage to these cells .
Pharmacokinetics
The compound’s ability to protect human-induced pluripotent stem cell cardiomyocytes (hipsc-cms) from oxidative stress suggests that it has favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The primary result of CP-312’s action is the protection of hiPSC-CMs from oxidative stress . By inducing the upregulation of HO-1 and activating the antioxidant defense response, CP-312 helps to shield these cells from the damaging effects of oxidative stress .
Action Environment
Therefore, the action of CP-312 may be particularly beneficial in such environments by enhancing the survival of stem cells post-transplantation .
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3OS2/c17-11-4-6-12(7-5-11)22-10-15(21)20-16-19-14(9-23-16)13-3-1-2-8-18-13/h1-9H,10H2,(H,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWIOCMUARENDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)CSC3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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